6-(4-Tert-butylphenyl)pyridin-3-ol is an organic compound characterized by a pyridine ring with a hydroxyl group and a tert-butylphenyl substituent. This compound, with the molecular formula , is significant in various fields, including organic synthesis and medicinal chemistry. The presence of the hydroxyl group enhances its reactivity and potential biological activity, making it a subject of interest for scientific research.
6-(4-Tert-butylphenyl)pyridin-3-ol belongs to the class of pyridine derivatives. Pyridines are aromatic heterocyclic compounds containing nitrogen in the ring structure. This specific compound can be classified as an alcohol due to the presence of the hydroxyl functional group.
The synthesis of 6-(4-Tert-butylphenyl)pyridin-3-ol typically involves multi-step reactions that may include:
The synthesis may utilize palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, where aryl halides react with organoboron compounds in the presence of a palladium catalyst and base to yield substituted pyridines.
The molecular structure of 6-(4-Tert-butylphenyl)pyridin-3-ol features:
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=N2
RHXQSMVSBYAGQV-UHFFFAOYSA-N
6-(4-Tert-butylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
The reactivity of this compound is influenced by both the electron-donating tert-butyl group and the electron-withdrawing nitrogen in the pyridine ring, affecting its electrophilic and nucleophilic characteristics.
The mechanism of action for 6-(4-Tert-butylphenyl)pyridin-3-ol may involve:
6-(4-Tert-butylphenyl)pyridin-3-ol has several scientific applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1